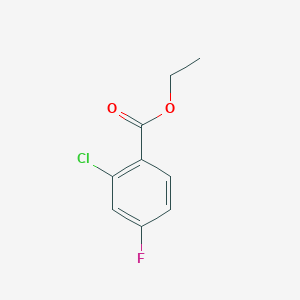

Ethyl 2-chloro-4-fluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-chloro-4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYAXUKZBQZTTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382288 | |

| Record name | Ethyl 2-chloro-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167758-87-4 | |

| Record name | Benzoic acid, 2-chloro-4-fluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167758-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-chloro-4-fluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167758874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-chloro-4-fluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2-chloro-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-chloro-4-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-chloro-4-fluorobenzoate (CAS No. 167758-87-4), a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines its chemical and physical properties, safety information, detailed synthesis protocols, and significant applications, with a focus on its role in drug discovery and development.

Compound Identification and Properties

This compound is a halogenated aromatic ester. Its structure, featuring chloro and fluoro substituents on the benzene ring, makes it a valuable building block in organic synthesis. The presence of the fluorine atom, in particular, is a desirable feature in medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API).

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 167758-87-4 | [1] |

| Molecular Formula | C₉H₈ClFO₂ | [1] |

| Molecular Weight | 202.61 g/mol | [1] |

| IUPAC Name | This compound | - |

| Synonyms | 2-Chloro-4-fluorobenzoic acid ethyl ester | - |

| Appearance | Not specified (typically a liquid) | - |

| Melting Point | -26 °C (-15 °F) | - |

| Boiling Point | 143 °C (289 °F) | - |

| Density | 1.145 g/cm³ at 25 °C (77 °F) | - |

Safety and Handling

This compound should be handled with care in a laboratory setting, following standard safety protocols. It is classified as a flammable liquid and may cause irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard Information

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | GHS02 | Warning | Flammable liquid and vapor |

| Skin Corrosion/Irritation | GHS07 | Warning | Causes skin irritation |

| Serious Eye Damage/Irritation | GHS07 | Warning | Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | GHS07 | Warning | May cause respiratory irritation |

Note: This information is based on available safety data sheets and may not be exhaustive. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling the chemical.

Synthesis and Experimental Protocols

This compound is typically synthesized via a two-step process: first, the synthesis of its precursor, 2-chloro-4-fluorobenzoic acid, followed by its esterification with ethanol. Several routes exist for the synthesis of the parent carboxylic acid.[2][3]

Protocol 1: Synthesis of 2-chloro-4-fluorobenzoic acid

One common method involves the oxidation of 2-chloro-4-fluorotoluene.[2]

Materials:

-

2-chloro-4-fluorotoluene

-

Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

-

Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

-

tert-Butyl hydroperoxide

-

48% Hydrobromic acid (HBr)

-

Glacial acetic acid

-

Oxygen (gas)

-

Ice water

Procedure:

-

To a high-pressure autoclave, add 2-chloro-4-fluorotoluene (0.393 mol), glacial acetic acid (240 mL), Co(OAc)₂·4H₂O (1.20 mmol), Mn(OAc)₂·4H₂O (1.22 mmol), tert-butyl hydroperoxide (4.10 mmol), and 48% HBr (600 mg).[2]

-

Seal the autoclave and pressurize with oxygen to 300 psi.

-

Heat the reaction mixture to 130-160°C and maintain for 3 hours with vigorous stirring.[2]

-

After cooling, carefully vent the autoclave and pour the reaction product into ice water (250 mL).

-

A white solid, 2-chloro-4-fluorobenzoic acid, will precipitate.

-

Collect the solid by suction filtration, wash thoroughly with water, and dry in a vacuum oven at 60°C.[2]

Protocol 2: Fischer Esterification to this compound

This standard procedure converts the carboxylic acid to its ethyl ester.

Materials:

-

2-chloro-4-fluorobenzoic acid (from Protocol 1)

-

Absolute ethanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-fluorobenzoic acid (1.0 eq) in an excess of absolute ethanol (10-20 eq), which also serves as the solvent.

-

While stirring, slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) dropwise.

-

Heat the mixture to reflux (approx. 78°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst (caution: CO₂ evolution). Wash until effervescence ceases.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation if necessary.

Applications in Drug Discovery and Agrochemicals

This compound is not typically an active molecule itself but serves as a crucial intermediate. Protecting the carboxylic acid as an ethyl ester allows for other chemical transformations to be performed on the molecule before finally hydrolyzing the ester back to the carboxylic acid or using the ester group in further reactions.

Intermediate for Loratadine Synthesis

The parent compound, 2-chloro-4-fluorobenzoic acid, is a documented intermediate in the synthesis of Loratadine .[2] Loratadine is a widely used second-generation antihistamine that treats allergies. It is a selective inverse agonist of peripheral histamine H1 receptors.

The synthesis of Loratadine is complex, but it involves the construction of a tricyclic core. While specific routes vary, the chloro- and fluoro-substituted phenyl ring from intermediates like 2-chloro-4-fluorobenzoic acid is incorporated into the final structure.

Mechanism of Action: Loratadine as a Histamine H1 Receptor Antagonist

Loratadine functions by blocking the action of histamine, a substance in the body that causes allergic symptoms. It binds to H1 histamine receptors located on nerve endings, smooth muscle, and glandular cells without activating them. This prevents histamine from binding and initiating the allergic cascade, which includes symptoms like sneezing, itching, and runny nose.

Role in Agrochemicals

The parent acid, 2-chloro-4-fluorobenzoic acid, is also used in the production of the herbicide Saflufenacil, highlighting the versatility of this chemical scaffold in different life science industries.[4]

References

An In-depth Technical Guide to Ethyl 2-chloro-4-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chloro-4-fluorobenzoate is a halogenated aromatic ester that serves as a valuable building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its trifunctional nature, featuring a reactive ester group and two distinct halogen substituents on the benzene ring, allows for diverse chemical modifications. The presence of chlorine and fluorine atoms can significantly influence the pharmacokinetic and physicochemical properties of derivative molecules, making it a compound of interest for the design of novel bioactive agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in drug discovery and development.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value (this compound) | Value (Related Compound) | Related Compound |

| Molecular Weight ( g/mol ) | 202.61[1] | 188.58 | Mthis compound[2] |

| Molecular Formula | C₉H₈ClFO₂[1] | C₈H₆ClFO₂ | Mthis compound[2] |

| Boiling Point (°C) | Data not available | 110 | Mthis compound[2] |

| Density (g/cm³) | Data not available | 1.314 ± 0.06 (Predicted) | Mthis compound[2] |

| Refractive Index | Data not available | 1.5150 to 1.5190 | Mthis compound[2] |

Synthesis of this compound

The primary route for the synthesis of this compound is through the Fischer esterification of its corresponding carboxylic acid, 2-chloro-4-fluorobenzoic acid, with ethanol in the presence of a strong acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure for Fischer esterification and should be adapted based on laboratory conditions and scale.

Materials:

-

2-chloro-4-fluorobenzoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (or other suitable acid catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard glassware for extraction and distillation

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-chloro-4-fluorobenzoic acid in an excess of anhydrous ethanol.

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).[3]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralization: Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation.

Role in Drug Discovery and Development

Halogenated organic compounds are of significant interest in medicinal chemistry due to the profound effects that halogens can have on a molecule's biological activity. The incorporation of chlorine and fluorine atoms can modulate factors such as lipophilicity, metabolic stability, and binding affinity to biological targets.[4][5]

This compound serves as a key intermediate in the synthesis of more complex molecules. The ester functionality provides a handle for further chemical transformations, such as amidation to form amides or reduction to yield alcohols. The chloro and fluoro substituents on the aromatic ring can be exploited in cross-coupling reactions or may remain as integral parts of the final active pharmaceutical ingredient (API), contributing to its desired properties.

While specific examples of marketed drugs derived directly from this compound are not prominently featured in the searched literature, its precursor, 2-chloro-4-fluorobenzoic acid, is a known intermediate in the synthesis of pharmaceuticals.[4] This highlights the importance of this compound as a versatile starting material for the synthesis of libraries of compounds for drug screening and lead optimization.

Logical Workflow for Synthesis

The synthesis of this compound follows a logical progression from the corresponding carboxylic acid. This workflow is a standard and widely used method in organic chemistry for the preparation of esters.

Caption: Fischer Esterification Workflow.

Signaling Pathway in Drug Action (Hypothetical)

While this compound is a synthetic intermediate, molecules derived from it could potentially interact with various biological signaling pathways. For instance, a hypothetical drug candidate synthesized from this building block might act as an inhibitor of a specific kinase enzyme, a common target in cancer therapy.

Caption: Hypothetical Kinase Inhibition Pathway.

References

- 1. scbt.com [scbt.com]

- 2. 85953-29-3 CAS MSDS (Mthis compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Page loading... [guidechem.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Ethyl 2-chloro-4-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chloro-4-fluorobenzoate is a halogenated aromatic ester of significant interest in the fields of organic synthesis and medicinal chemistry. Its substituted benzene ring provides a versatile scaffold for the development of more complex molecules, including pharmaceutical intermediates and novel materials. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and a workflow for its laboratory preparation.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] The presence of both chloro and fluoro substituents on the benzene ring, along with the ethyl ester group, influences its physical and chemical characteristics.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 167758-87-4 | [2][3][4][5][6][7] |

| Molecular Formula | C₉H₈ClFO₂ | [1][2][3][5] |

| Molecular Weight | 202.61 g/mol | [1][2][3] |

| Physical State | Colorless to pale yellow liquid | [1] |

| Boiling Point | ~242.8 °C (at 760 mmHg) | [1] |

| Density | ~1.3 g/cm³ | [1] |

| Storage | Sealed in dry, room temperature | [3] |

Spectral Data

Detailed experimental spectral data for this compound is not widely available in public databases. However, based on the structure, the following characteristic peaks can be predicted.

Table 2: Predicted Spectral Data for this compound

| Spectrum Type | Predicted Peaks |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and aromatic protons (in the range of 7.0-8.0 ppm). |

| ¹³C NMR | Resonances for the ester carbonyl carbon (around 165 ppm), aromatic carbons (in the range of 110-160 ppm), and ethyl group carbons. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the ester group (around 1720-1740 cm⁻¹), C-O stretching bands, and bands corresponding to the aromatic C-H and C-C bonds, as well as C-Cl and C-F stretches. |

| Mass Spectrometry | A molecular ion peak (M+) at m/z 202 and an isotopic peak for the chlorine atom (M+2) at m/z 204. Fragmentation patterns would likely show the loss of the ethoxy group (-OC₂H₅) and other characteristic fragments. |

Experimental Protocols

The primary method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 2-chloro-4-fluorobenzoic acid, with ethanol in the presence of an acid catalyst.

Synthesis of this compound via Fischer Esterification

This protocol is based on the general principles of Fischer esterification.[8][9][10]

Materials:

-

2-chloro-4-fluorobenzoic acid

-

Absolute ethanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (for extraction)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Glassware for distillation (optional, for further purification)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-chloro-4-fluorobenzoic acid in an excess of absolute ethanol (typically 5-10 molar equivalents).

-

Catalyst Addition: While stirring the mixture, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol % of the carboxylic acid). The addition should be done carefully as the reaction can be exothermic.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically refluxed for several hours until completion.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid. Be cautious as this will produce carbon dioxide gas. Continue adding the bicarbonate solution until effervescence ceases.

-

Add ethyl acetate to the separatory funnel and shake to extract the ester into the organic layer.

-

Separate the organic layer and wash it with deionized water, followed by a brine solution.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent (ethyl acetate and excess ethanol) using a rotary evaporator.

-

-

Purification: The resulting crude this compound can be further purified by vacuum distillation if necessary.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide provides a summary of the currently available chemical and physical data for this compound. While some key quantitative data, particularly experimental spectral information, remains to be fully documented in publicly accessible literature, the provided information on its properties and a detailed synthesis protocol serves as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. The versatile structure of this compound suggests its potential for further exploration in the development of novel molecules with diverse applications.

References

- 1. Buy this compound | 167758-87-4 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. 167758-87-4|this compound|BLD Pharm [bldpharm.com]

- 4. CAS 167758-87-4 | 2623-7-03 | MDL MFCD06204388 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. This compound [oakwoodchemical.com]

- 6. pschemicals.com [pschemicals.com]

- 7. alchempharmtech.com [alchempharmtech.com]

- 8. cerritos.edu [cerritos.edu]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. athabascau.ca [athabascau.ca]

An In-depth Technical Guide to the Spectral Data of Ethyl 2-chloro-4-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Ethyl 2-chloro-4-fluorobenzoate (CAS 167758-87-4).[1] Due to the limited availability of directly published complete experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from structurally similar compounds. The methodologies provided are standardized protocols for obtaining such spectra.

Chemical Structure and Properties

This compound is a halogenated aromatic ester. Its structure consists of a benzene ring substituted with a chloro group at position 2, a fluoro group at position 4, and an ethyl ester group at position 1.

Molecular Formula: C₉H₈ClFO₂[1]

Molecular Weight: 202.61 g/mol [1]

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of related compounds such as ethyl 2-chlorobenzoate, ethyl 4-fluorobenzoate, and 2-chloro-4-fluorobenzoic acid.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.4 | Triplet | 3H | -CH₃ |

| ~4.4 | Quartet | 2H | -OCH₂- |

| ~7.1-7.3 | Multiplet | 1H | Aromatic H |

| ~7.4-7.6 | Multiplet | 1H | Aromatic H |

| ~7.8-8.0 | Multiplet | 1H | Aromatic H |

Note: The exact chemical shifts and coupling constants for the aromatic protons are difficult to predict precisely without experimental data due to the complex interplay of the electron-withdrawing effects of the chloro and fluoro substituents.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~14 | -CH₃ |

| ~62 | -OCH₂- |

| ~115 (d, J ≈ 20 Hz) | Aromatic CH (ortho to F) |

| ~118 (d, J ≈ 25 Hz) | Aromatic CH (ortho to F) |

| ~128 | Aromatic C-Cl |

| ~131 | Aromatic CH |

| ~133 | Aromatic C-COOEt |

| ~163 (d, J ≈ 250 Hz) | Aromatic C-F |

| ~165 | C=O |

Note: The carbon attached to the fluorine atom will exhibit a large coupling constant (J) in the ¹³C NMR spectrum, appearing as a doublet. Carbons in close proximity to the fluorine will also show smaller C-F couplings.

FT-IR (Fourier-Transform Infrared) Spectroscopy

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-3100 | Medium | Aromatic C-H stretch |

| ~2850-2980 | Medium | Aliphatic C-H stretch |

| ~1720-1740 | Strong | C=O (ester) stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1250-1300 | Strong | C-O (ester) stretch |

| ~1100-1200 | Strong | C-F stretch |

| ~700-800 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 202/204 | ~3:1 | [M]⁺, [M+2]⁺ (Molecular ion peak with chlorine isotope pattern) |

| 173/175 | Moderate | [M - C₂H₅]⁺ |

| 157/159 | High | [M - OCH₂CH₃]⁺ |

| 139/141 | High | [M - COOCH₂CH₃]⁺ |

Note: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 15 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

-

A larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the liquid sample in a volatile solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean, empty sample compartment.

-

Place the sample plate in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[2]

-

Instrumentation: Utilize a mass spectrometer, commonly coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for sample introduction. Electron Impact (EI) is a common ionization method for this type of molecule.

-

Acquisition:

-

Introduce the sample into the ion source.

-

Ionize the molecules using a standard method like Electron Impact (EI) at 70 eV.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion.

-

-

Data Processing: The mass spectrum is plotted as relative intensity versus the mass-to-charge ratio (m/z).

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of an organic compound like this compound.

Caption: Workflow for structural elucidation using spectral data.

References

Navigating the Spectral Landscape: A Technical Guide to the 1H NMR Spectrum of Ethyl 2-chloro-4-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 2-chloro-4-fluorobenzoate. While a publicly available, fully characterized spectrum for this specific compound is not readily accessible, this guide offers a robust, predicted spectrum based on established principles of NMR spectroscopy and data from analogous compounds. This guide is intended to serve as a valuable resource for researchers in drug discovery and development, synthetic chemistry, and materials science.

Predicted 1H NMR Spectral Data

The anticipated 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and ethyl protons. The chemical shifts (δ) are predicted based on the electronic effects of the chloro and fluoro substituents on the benzene ring, as well as the ester functionality. The expected coupling patterns arise from spin-spin interactions between neighboring, non-equivalent protons.

Table 1: Predicted 1H NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-6 | 7.85 - 7.95 | Doublet of doublets (dd) | JH6-H5 ≈ 8.5, JH6-F ≈ 5.0 | 1H |

| H-5 | 7.20 - 7.30 | Doublet of doublets of doublets (ddd) | JH5-H6 ≈ 8.5, JH5-F ≈ 8.5, JH5-H3 ≈ 2.5 | 1H |

| H-3 | 7.40 - 7.50 | Doublet of doublets (dd) | JH3-F ≈ 10.0, JH3-H5 ≈ 2.5 | 1H |

| -OCH2CH3 | 4.35 - 4.45 | Quartet (q) | J ≈ 7.1 | 2H |

| -OCH2CH3 | 1.35 - 1.45 | Triplet (t) | J ≈ 7.1 | 3H |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Experimental Protocol: A Representative Methodology

The following is a detailed protocol for acquiring a high-resolution 1H NMR spectrum of an ethyl benzoate derivative, adaptable for this compound.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3).

-

The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The data should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

The spectrometer should be properly tuned and shimmed to ensure high resolution and a homogeneous magnetic field.

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Acquisition Time: Approximately 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16 to 64 scans are generally sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Spectral Width: A spectral width of 12-16 ppm is appropriate to cover the expected chemical shift range.

-

Temperature: The experiment is typically run at room temperature (298 K).

4. Data Processing:

-

The raw data (Free Induction Decay, FID) is processed using appropriate NMR software.

-

This involves Fourier transformation, phase correction, and baseline correction.

-

The chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

Integration of the signals is performed to determine the relative number of protons.

-

Coupling constants are measured from the splitting patterns of the signals.

Logical Relationships in Spectral Interpretation

The interpretation of the 1H NMR spectrum of this compound follows a logical workflow, correlating the structural features of the molecule with the observed spectral data.

Caption: Logical workflow for the interpretation of the 1H NMR spectrum.

Structural Assignment and Proton Labeling

The following diagram illustrates the structure of this compound with the IUPAC numbering for the aromatic protons, which is crucial for the unambiguous assignment of the NMR signals.

Caption: Molecular structure of this compound.

This technical guide provides a foundational understanding of the 1H NMR spectrum of this compound. The predicted data and experimental protocols herein are designed to assist researchers in the identification, characterization, and quality control of this important chemical entity.

An In-depth Technical Guide to the ¹³C NMR Analysis of Ethyl 2-chloro-4-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 2-chloro-4-fluorobenzoate. Due to the absence of publicly available experimental spectral data for this specific compound, this guide is based on predicted ¹³C NMR chemical shifts. The predictions are derived from established spectroscopic principles and data from structurally related compounds. This document offers a detailed breakdown of the predicted spectrum, a standardized experimental protocol for acquiring such data, and a logical workflow for ¹³C NMR analysis.

Predicted ¹³C NMR Data for this compound

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These values were determined by analyzing the substituent effects of the chloro, fluoro, and ethyl ester groups on the benzene ring, and by referencing spectral data of similar compounds such as ethyl benzoate, 2-chloro-4-fluorobenzoic acid, and other substituted benzoates.

| Carbon Atom | Assignment | Predicted Chemical Shift (δ, ppm) |

| 1 | C=O (Ester Carbonyl) | ~164 |

| 2 | C-Cl | ~133 |

| 3 | C-H | ~118 |

| 4 | C-F | ~165 (with C-F coupling) |

| 5 | C-H | ~115 |

| 6 | C-H | ~131 |

| 7 | O-CH₂ | ~62 |

| 8 | CH₃ | ~14 |

Experimental Protocol for ¹³C NMR Spectroscopy

This section outlines a detailed methodology for the acquisition of a high-quality ¹³C NMR spectrum of this compound.

1. Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve the compound and its single deuterium lock signal.

-

Concentration: Prepare a solution with a concentration of approximately 50-100 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference (δ = 0.0 ppm).

-

Filtration: Filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Probe Tuning: Tune and match the NMR probe to the ¹³C frequency.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans (NS): 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): 0-200 ppm.

-

Temperature: 298 K (25 °C).

-

3. Data Processing:

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.

-

Peak Picking: Identify and list all significant peaks in the spectrum.

Logical Workflow for ¹³C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to the final spectral analysis and interpretation.

An In-depth Technical Guide to the Mass Spectrometry of Ethyl 2-chloro-4-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry data, predicted fragmentation patterns, and relevant experimental protocols for Ethyl 2-chloro-4-fluorobenzoate. This document is intended to serve as a valuable resource for researchers in analytical chemistry, pharmacology, and drug development who may be working with this compound or structurally similar molecules.

Compound Information

This compound is a halogenated aromatic ester. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 167758-87-4[1] |

| Molecular Formula | C₉H₈ClFO₂[1] |

| Molecular Weight | 202.61 g/mol [1] |

| Structure | |

Predicted Mass Spectrometry Data

| m/z (predicted) | Ion Structure | Proposed Fragmentation Pathway | Relative Abundance (Predicted) |

| 202/204 | [M]⁺˙ | Molecular ion | Moderate |

| 174/176 | [M - C₂H₄]⁺˙ | McLafferty rearrangement with loss of ethylene | Moderate |

| 157/159 | [M - OC₂H₅]⁺ | α-cleavage with loss of the ethoxy radical | High |

| 129/131 | [M - OC₂H₅ - CO]⁺ | Loss of carbon monoxide from the acylium ion | Moderate |

| 101 | [C₆H₃F]⁺ | Loss of chlorine from the chlorofluorophenyl cation | Low |

Note on Isotopic Peaks: The presence of chlorine results in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak. This isotopic pattern will also be observed for all chlorine-containing fragments.

Predicted Fragmentation Pathways

The fragmentation of this compound under electron ionization is expected to follow established pathways for aromatic esters.

Experimental Protocols

A standard method for the analysis of this compound would involve gas chromatography coupled with mass spectrometry (GC-MS).

4.1. Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

Working Solution: Dilute the stock solution with the same solvent to a final concentration of approximately 10 µg/mL.

-

Injection: Inject 1 µL of the working solution into the GC-MS system.

4.2. GC-MS Instrumentation and Conditions

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Injector Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Scan Range | m/z 40-400 |

Application in Drug Development: A Hypothetical Scenario

While this compound is not an active pharmaceutical ingredient, its structural motif is relevant in drug discovery. For instance, it could serve as a key building block in the synthesis of a novel tyrosine kinase inhibitor (TKI). Many TKIs target signaling pathways implicated in cancer cell proliferation and survival.

Hypothetical Signaling Pathway Targeted by a Derivative

The diagram below illustrates a simplified signaling pathway that could be targeted by a hypothetical TKI synthesized from this compound.

Experimental Workflow for Small Molecule Analysis

The following diagram outlines a typical workflow for the analysis of a small molecule like this compound in a research and development setting.

References

Data Presentation: Predicted Infrared Absorption Data

An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl 2-chloro-4-fluorobenzoate

For researchers, scientists, and professionals engaged in drug development, understanding the structural characteristics of chemical compounds is paramount. Infrared (IR) spectroscopy serves as a powerful analytical technique for elucidating the functional groups present within a molecule. This guide provides a detailed examination of the expected IR spectroscopic features of this compound, a halogenated aromatic ester.

The following table summarizes the predicted infrared absorption bands for this compound. These predictions are based on the analysis of characteristic vibrational frequencies for its constituent functional groups as reported in spectroscopic literature.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| ~3100-3000 | Medium-Weak | Aromatic C-H | Stretching |

| ~2980-2850 | Medium | Aliphatic C-H (ethyl group) | Stretching |

| ~1730-1715 | Strong | C=O (Ester) | Stretching |

| ~1600-1450 | Medium-Weak | Aromatic C=C | Stretching |

| ~1300-1250 | Strong | Aryl-C(=O)-O | Asymmetric Stretching |

| ~1150-1100 | Strong | O-C-C (Ester) | Symmetric Stretching |

| ~1250-1100 | Strong | C-F | Stretching |

| ~800-600 | Strong | C-Cl | Stretching |

Experimental Protocols: Obtaining an IR Spectrum

The acquisition of an infrared spectrum for a compound like this compound, which is typically a liquid at room temperature, can be accomplished using the following methodology.

Objective: To obtain a high-quality Fourier Transform Infrared (FTIR) spectrum of this compound.

Materials:

-

This compound sample

-

FTIR spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

-

Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., diamond or zinc selenide)

-

Alternatively, salt plates (NaCl or KBr) for thin film analysis

-

Pasteur pipette or dropper

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lens paper

Procedure using ATR-FTIR:

-

Background Spectrum: Ensure the ATR crystal surface is clean. Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The instrument software will automatically perform a Fourier transform on the interferogram to produce the final infrared spectrum. The background spectrum is then subtracted.

-

Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened lens paper to remove all traces of the sample.

Procedure using Salt Plates (Thin Film Method):

-

Sample Preparation: Place one to two drops of the liquid sample onto the surface of a clean, dry salt plate.

-

Assembly: Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

Spectrum Acquisition: Place the assembled salt plates into the sample holder of the FTIR spectrometer. Acquire the spectrum, typically over a range of 4000 to 650 cm⁻¹ (as KBr and NaCl are not transparent below these wavenumbers).

-

Data Processing: As with ATR, the software processes the data to generate the final spectrum.

-

Cleaning: Disassemble the salt plates and clean them thoroughly with an appropriate dry solvent. Store the plates in a desiccator to prevent fogging from atmospheric moisture.

Visualization of Key Concepts

To further clarify the experimental workflow and the relationship between the molecular structure and the IR spectrum, the following diagrams are provided.

A Technical Guide to the Purity of Commercial Ethyl 2-chloro-4-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the purity of commercial-grade Ethyl 2-chloro-4-fluorobenzoate (CAS No. 167758-87-4), a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the impurity profile of this reagent is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs). This document outlines common impurities, analytical methodologies for their detection, and provides detailed experimental protocols.

Introduction

This compound is a substituted aromatic ester with the molecular formula C₉H₈ClFO₂ and a molecular weight of 202.61 g/mol .[1] Its chemical structure is presented in Figure 1.

Figure 1. Chemical Structure of this compound

Figure 1. Chemical Structure of this compound

The purity of this compound is a crucial parameter in drug development and manufacturing, as impurities can potentially affect the course of chemical reactions, lead to the formation of undesired byproducts, and compromise the safety and efficacy of the final drug product. Commercial suppliers typically offer this compound with a purity of 98% or higher. However, the nature and concentration of the remaining impurities can vary depending on the synthetic route and purification methods employed.

Potential Impurities

The impurity profile of commercial this compound can be inferred from its common synthetic pathways. The most prevalent method for its synthesis is the Fischer esterification of 2-chloro-4-fluorobenzoic acid with ethanol in the presence of an acid catalyst.

Synthesis-Related Impurities

Based on this synthetic route, the following impurities may be present:

-

Starting Material: Unreacted 2-chloro-4-fluorobenzoic acid is a common process-related impurity.

-

Isomeric Impurities: The presence of isomeric starting materials, such as other chloro-fluoro benzoic acids, can lead to the formation of the corresponding ethyl esters. Positional isomers that could potentially be present include:

-

Ethyl 4-chloro-2-fluorobenzoate (CAS: 4793-20-8)[2]

-

Ethyl 3-chloro-4-fluorobenzoate

-

-

Byproducts of Esterification: Side reactions during esterification can generate byproducts. For instance, the formation of di-ethyl ether can occur under harsh acidic conditions and high temperatures.

-

Residual Solvents and Reagents: Trace amounts of solvents used during the reaction and purification steps (e.g., ethanol, toluene, ethyl acetate) and the acid catalyst (e.g., sulfuric acid) may remain in the final product.

The following diagram illustrates the logical relationship between the synthesis of this compound and its potential impurities.

Analytical Methodologies for Purity Assessment

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive purity assessment of this compound.

Data Presentation

The following table summarizes the typical analytical techniques used for purity determination and impurity profiling.

| Analytical Technique | Purpose | Typical Purity (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| Gas Chromatography (GC-FID) | Quantitative purity assessment, detection of volatile impurities and residual solvents. | ≥ 98.0 | ~0.01% | ~0.03% |

| High-Performance Liquid Chromatography (HPLC-UV) | Quantitative purity assessment, detection of non-volatile impurities (e.g., starting material, isomeric acids). | ≥ 98.0 | ~0.01% | ~0.03% |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities and byproducts. | - | ppm level | - |

| Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) | Structural confirmation and identification of major impurities. | - | ~0.1% | ~0.5% |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography (GC-FID) for Purity Assessment

This method is suitable for the quantitative determination of the purity of this compound and for the detection of volatile impurities.

-

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetone or ethyl acetate) at a concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography (HPLC-UV) for Impurity Profiling

This method is effective for the separation and quantification of non-volatile impurities, particularly the starting material, 2-chloro-4-fluorobenzoic acid, and its isomers.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Phosphoric acid in Water.

-

B: Acetonitrile.

-

-

Gradient Program:

-

0-20 min: 50% B to 90% B.

-

20-25 min: 90% B.

-

25-26 min: 90% B to 50% B.

-

26-30 min: 50% B.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for the structural elucidation of the main component and the identification of major impurities.

-

Instrumentation: 400 MHz NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃).

-

¹H NMR:

-

Expected chemical shifts (δ, ppm): ~7.8-8.0 (m, 1H, Ar-H), ~7.1-7.3 (m, 2H, Ar-H), 4.4 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃).

-

-

¹³C NMR:

-

Expected chemical shifts (δ, ppm): ~164 (C=O), ~160 (d, C-F), ~135 (d, C-Cl), ~132 (Ar-C), ~125 (Ar-C), ~118 (d, Ar-C), ~115 (d, Ar-C), ~62 (-OCH₂CH₃), ~14 (-OCH₂CH₃).

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive purity analysis of this compound.

Conclusion

The purity of commercial this compound is a critical factor for its successful application in pharmaceutical synthesis. A thorough understanding of its potential impurity profile, derived from its synthetic route, is essential for developing robust analytical methods for quality control. The combination of chromatographic techniques (GC and HPLC) and spectroscopic methods (NMR and MS) provides a comprehensive approach to ensure that the material meets the stringent purity requirements for drug development and manufacturing. The protocols and information provided in this guide serve as a valuable resource for researchers and scientists working with this important chemical intermediate.

References

An In-depth Technical Guide to the Safety and Handling of Ethyl 2-chloro-4-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The information provided for Ethyl 2-chloro-4-fluorobenzoate is based on available data for structurally similar compounds due to a lack of a comprehensive Safety Data Sheet (SDS) for this specific chemical (CAS 167758-87-4). All safety and handling procedures should be conducted with a high degree of caution and in accordance with established laboratory safety protocols.

Introduction

This compound is a substituted aromatic ester used in biochemical research and as a building block in organic synthesis, particularly in the development of new pharmaceutical agents.[1] Its halogenated structure necessitates a thorough understanding of its potential hazards to ensure safe handling and storage. This guide provides a comprehensive overview of its known properties, inferred hazards based on analogous compounds, and recommended safety protocols.

Chemical Identity

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 167758-87-4[1] |

| Molecular Formula | C₉H₈ClFO₂[1] |

| Molecular Weight | 202.61 g/mol [1] |

| Structure | (Image of the chemical structure of this compound) |

Hazard Identification and Classification

Inferred GHS Hazard Classification

| Hazard Class | Hazard Category | Inferred From |

| Acute Toxicity, Oral | Category 4 | 2-Chloro-4-fluorobenzoic acid[2] |

| Skin Corrosion/Irritation | Category 2 | 2-Chloro-4-fluorobenzoic acid, Ethyl 2-chlorobenzoate[2][3] |

| Serious Eye Damage/Eye Irritation | Category 1 or 2A | 2-Chloro-4-fluorobenzoic acid, Ethyl 2-chlorobenzoate[2][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | 2-Chloro-4-fluorobenzoic acid, Ethyl 2-chlorobenzoate[2][3] |

Summary of Inferred Hazards

-

Signal Word: Danger[2]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P264: Wash skin thoroughly after handling.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

Physical and Chemical Properties

Specific physical and chemical data for this compound are limited. The table below includes available data and data for the parent acid for reference.

| Property | Value (this compound) | Value (2-Chloro-4-fluorobenzoic acid) |

| Physical State | Not specified (likely a liquid or low-melting solid) | Solid[2] |

| Appearance | Not specified | White[6] |

| Odor | Not specified | Not specified |

| Melting Point | Not available | 181-183 °C[2] |

| Boiling Point | Not available | Not available |

| Flash Point | Not available | Not applicable[2] |

| Solubility | Not specified | Not specified |

Experimental Protocols

Detailed experimental protocols for determining the safety profile of a compound like this compound are guided by international standards, such as those from the OECD.

Protocol for Flash Point Determination (Closed-Cup Method)

This protocol is a general method and should be adapted for the specific equipment used.

-

Objective: To determine the lowest temperature at which the vapor of the substance can ignite.

-

Apparatus: A standard closed-cup flash point tester (e.g., Pensky-Martens).

-

Procedure:

-

Place the test sample into the test cup of the apparatus.

-

Close the lid, which is fitted with a stirrer and an ignition source.

-

Heat the sample at a slow, constant rate while stirring.

-

At regular temperature intervals, apply the ignition source to the vapor space above the liquid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

-

-

Data Recording: Record the temperature and atmospheric pressure at the time of the flash.

Protocol for Acute Oral Toxicity (LD50) Assessment

This is a generalized protocol based on OECD Guideline 423 (Acute Toxic Class Method).

-

Objective: To determine the median lethal dose (LD50) of the substance when administered orally.

-

Test Animals: Typically, rats or mice of a single sex are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

A single dose of the substance is administered by gavage to a small group of animals.

-

The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).

-

The animals are observed for signs of toxicity and mortality for up to 14 days.

-

The outcome of the first test (e.g., mortality or evident toxicity) determines the dose for the next group of animals (either higher or lower).

-

-

Data Analysis: The LD50 is determined based on the mortality rates at different dose levels, and the substance is classified into a GHS toxicity category.

Handling and Storage

Personal Protective Equipment (PPE)

Proper PPE is essential to minimize exposure. The following diagram outlines the selection process.

Caption: PPE and Engineering Control Selection Workflow.

Storage and Incompatibilities

-

Storage: Store in a cool, dry, well-ventilated area away from heat and direct sunlight.[7] Keep containers tightly closed when not in use.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as these may cause vigorous reactions.[5]

Emergency Procedures and First Aid

First Aid Measures

Based on the hazards of analogous compounds:[5][6]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Spill and Leak Procedures

-

Evacuate: Ensure adequate ventilation and evacuate unnecessary personnel from the area.

-

Control Ignition Sources: Remove all sources of ignition.

-

Containment: Absorb the spill with inert material (e.g., sand, vermiculite). Do not use combustible materials like sawdust.

-

Collection: Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Disposal Considerations

All waste materials must be disposed of in accordance with local, state, and federal regulations.

-

Chemical Waste: Dispose of the chemical and any contaminated materials as hazardous waste. Do not empty into drains.

-

Container Disposal: Empty containers may retain product residue. Triple rinse containers with a suitable solvent, collecting the rinsate as hazardous waste, before disposal.

Logical Workflow for Safe Handling

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.

Caption: Standard Laboratory Workflow for Chemical Handling.

References

- 1. scbt.com [scbt.com]

- 2. 2-Chloro-4-fluorobenzoic acid 99 2252-51-9 [sigmaaldrich.com]

- 3. Ethyl 2-chlorobenzoate | C9H9ClO2 | CID 81783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. fishersci.com [fishersci.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Storage of Ethyl 2-chloro-4-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage conditions for Ethyl 2-chloro-4-fluorobenzoate (CAS No. 167758-87-4), a key intermediate in various synthetic applications. Adherence to proper storage protocols is critical to maintain the chemical's integrity, ensure experimental reproducibility, and extend its shelf life.

Core Storage Recommendations

This compound should be stored in a cool, dry, and well-ventilated area. It is crucial to keep the container tightly sealed to prevent contamination and degradation. The storage location should be secure and accessible only to authorized personnel.

Quantitative Storage Parameters

While specific long-term stability data for this compound is not extensively published, general guidelines for aromatic esters and halogenated compounds provide a strong basis for recommended storage conditions.

| Parameter | Recommended Condition | Rationale |

| Temperature | Cool, ambient temperature (15-25°C) | Minimizes the rate of potential degradation reactions. Avoidance of high temperatures is crucial as they can accelerate hydrolysis and other decomposition pathways. |

| Humidity | Dry, relative humidity < 60% | Prevents hydrolysis of the ester functional group, which can be catalyzed by moisture. |

| Light Exposure | Store in a dark place | Protects the compound from potential photolytic degradation. |

| Inert Atmosphere | For long-term storage, consider purging the container with an inert gas (e.g., argon or nitrogen) | Reduces the risk of oxidation. |

Incompatible Materials and Conditions

To prevent hazardous reactions and maintain the purity of this compound, it is imperative to store it away from the following:

-

Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.

-

Strong Acids and Bases: Can catalyze the hydrolysis of the ester, leading to the formation of 2-chloro-4-fluorobenzoic acid and ethanol.

-

Sources of Ignition: As a combustible liquid, it should be kept away from open flames, sparks, and other heat sources.

Experimental Protocol: Stability Testing

To determine a precise shelf life and optimal storage conditions for a specific batch of this compound under your laboratory's conditions, a stability testing protocol is recommended. The following is a generalized protocol based on established guidelines for chemical reagents.

Objective: To evaluate the stability of this compound under defined storage conditions over time.

Materials:

-

A homogenous batch of this compound

-

Multiple airtight containers made of an inert material (e.g., amber glass)

-

Controlled environment chambers (for temperature and humidity)

-

Analytical instrumentation for purity assessment (e.g., HPLC, GC, NMR)

Methodology:

-

Initial Analysis (Time 0):

-

Perform a comprehensive analysis of the initial batch to establish baseline data for purity, appearance, and any other relevant physical or chemical properties.

-

-

Sample Allocation and Storage:

-

Aliquot the chemical into multiple containers to avoid repeated opening and closing of a single stock.

-

Store the containers under the desired long-term storage conditions (e.g., 25°C/60% RH) and, if desired, accelerated conditions (e.g., 40°C/75% RH).

-

-

Time-Point Testing:

-

At predetermined intervals (e.g., 3, 6, 9, 12, 18, and 24 months for long-term studies; 1, 3, and 6 months for accelerated studies), retrieve a sample for analysis.

-

Analyze the sample for purity and the presence of any degradation products.

-

-

Data Analysis:

-

Compare the results from each time point to the initial data.

-

A significant change in purity (e.g., a decrease of more than 5%) or the appearance of significant degradation peaks may indicate the end of its shelf life under those specific conditions.

-

Logical Workflow for Storage and Handling

The following diagram illustrates the decision-making process for the proper storage and handling of this compound.

This comprehensive guide, based on available safety data and established principles of chemical storage, provides a robust framework for the proper handling and storage of this compound. For critical applications, it is highly recommended to perform in-house stability studies to establish specific shelf-life data.

An In-depth Technical Guide to Ethyl 2-chloro-4-fluorobenzoate for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-chloro-4-fluorobenzoate, a halogenated aromatic ester with potential applications in medicinal chemistry and drug development. The document details available suppliers, cost analysis, a plausible synthesis protocol, and explores the potential, though currently under-investigated, biological significance of this compound.

Sourcing and Cost Analysis of this compound

The availability and cost of this compound are critical considerations for research and development projects. Several chemical suppliers offer this compound in varying quantities and purities. A summary of publicly available information is presented below to aid in procurement decisions.

| Supplier | CAS Number | Purity | Available Quantities | Price (USD) |

| --INVALID-LINK-- | 167758-87-4 | 95% | 1g, 5g, 25g | $13.00 (1g), $38.00 (5g), $104.00 (25g) |

| --INVALID-LINK-- | 167758-87-4 | Research Grade | Inquire for details | Inquire for details |

| --INVALID-LINK-- | 167758-87-4 | N/A | Inquire for details | Inquire for details |

| --INVALID-LINK-- | 167758-87-4 | N/A | Inquire for details | Inquire for details |

| --INVALID-LINK-- | 167758-87-4 | N/A | Inquire for details | Inquire for details |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability. Purity levels may also vary, and for specific research applications, it is crucial to obtain a certificate of analysis.

Synthesis of this compound

The primary route for the synthesis of this compound involves the esterification of its corresponding carboxylic acid, 2-chloro-4-fluorobenzoic acid. A detailed two-step synthesis, starting from the oxidation of 2-chloro-4-fluorotoluene, is outlined below.

Experimental Protocol: Synthesis of 2-chloro-4-fluorobenzoic acid

This protocol is based on the oxidation of 2-chloro-4-fluorotoluene.

Materials:

-

2-chloro-4-fluorotoluene

-

Potassium permanganate (KMnO4)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO3)

-

Water

-

Ethanol

Procedure:

-

A mixture of 2-chloro-4-fluorotoluene (1 equivalent) and water is prepared in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

-

Potassium permanganate (3 equivalents) is added portion-wise to the stirred mixture.

-

The reaction mixture is heated to reflux for 4-6 hours, or until the purple color of the permanganate has disappeared.

-

The mixture is cooled to room temperature and the manganese dioxide byproduct is removed by filtration.

-

The filtrate is concentrated under reduced pressure to remove any remaining organic solvent.

-

The aqueous solution is acidified with concentrated hydrochloric acid until a white precipitate (2-chloro-4-fluorobenzoic acid) is formed.

-

The precipitate is collected by filtration, washed with cold water, and dried under vacuum.

-

Recrystallization from an appropriate solvent (e.g., ethanol/water mixture) can be performed for further purification.

Experimental Protocol: Fischer Esterification of 2-chloro-4-fluorobenzoic acid

This protocol describes the acid-catalyzed esterification of 2-chloro-4-fluorobenzoic acid with ethanol.

Materials:

-

2-chloro-4-fluorobenzoic acid

-

Absolute ethanol (C2H5OH)

-

Concentrated sulfuric acid (H2SO4)

-

Sodium bicarbonate (NaHCO3) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

In a round-bottom flask, 2-chloro-4-fluorobenzoic acid (1 equivalent) is dissolved in an excess of absolute ethanol (e.g., 10-20 equivalents).

-

A catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) is slowly added to the solution while stirring.

-

The reaction mixture is heated to reflux for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography.

Caption: Proposed synthesis workflow for this compound.

Biological Activity and Potential Applications

Currently, there is a notable lack of published research specifically detailing the biological activity, mechanism of action, or signaling pathways of this compound. However, the presence of chloro and fluoro substituents on the aromatic ring suggests potential for this molecule as a building block in drug discovery.

Halogenated aromatic compounds are prevalent in many pharmaceuticals due to the ability of halogens to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The specific substitution pattern of this compound may offer unique properties that could be exploited in the design of novel therapeutic agents.

Given the structural similarities to other biologically active benzoates, it is plausible that this compound could be investigated for a range of activities, including but not limited to:

-

Enzyme Inhibition: Many small molecule inhibitors of enzymes such as kinases, proteases, and polymerases contain halogenated aromatic moieties.

-

Receptor Modulation: The compound could serve as a scaffold for the development of ligands for various cellular receptors.

-

Antimicrobial or Antitumor Agents: Halogenated compounds have a history of use in the development of anti-infective and anticancer drugs.

It is important to emphasize that these are speculative applications based on the chemical structure. Rigorous biological screening and mechanistic studies are required to determine the actual pharmacological profile of this compound.

Caption: Logical relationship of this compound in medicinal chemistry.

Conclusion

This compound is a readily accessible chemical intermediate with potential for use in the development of novel bioactive molecules. While its specific biological functions remain to be elucidated, its halogenated aromatic structure presents an attractive starting point for medicinal chemistry campaigns. This guide provides a foundational resource for researchers interested in exploring the synthetic utility and pharmacological potential of this compound. Further in-depth experimental investigation is warranted to unlock its full potential in drug discovery and development.

Methodological & Application

Synthesis of Ethyl 2-chloro-4-fluorobenzoate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Ethyl 2-chloro-4-fluorobenzoate, a valuable intermediate in the pharmaceutical and agrochemical industries. The synthesis is a two-step process beginning with the preparation of 2-chloro-4-fluorobenzoic acid, followed by its esterification to the final product.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of the precursor, 2-chloro-4-fluorobenzoic acid, via two different routes.

| Starting Material | Reagents | Reaction Conditions | Product | Purity | Yield (%) | Reference |

| 2-chloro-4-aminobenzonitrile | 1. 30% HCl, 70°C, 0.5h; 2. NaNO₂, 0°C, 1h; 3. NaBF₄, 0°C, 0.5h | Diazotization | 2-chloro-4-fluorobenzonitrile | - | - | [1] |

| 2-chloro-4-fluorobenzonitrile | 10% KOH, 70°C, 6h; then conc. HCl | Hydrolysis | 2-chloro-4-fluorobenzoic acid | 91.83% | 92.51% | [2] |

| 2-chloro-4-fluorobenzonitrile | 90% H₂SO₄, 100°C, 4h | Hydrolysis | 2-chloro-4-fluorobenzoic acid | - | 93.05% | - |

| 2-chloro-4-fluoroaniline | t-BuONO, 1,1-dichloroethylene, CuCl₂ | Meerwein Arylation | 2-chloro-4-fluorotrichlorotoluene | 90.15% | 85.16% | - |

| 2-chloro-4-fluorotrichlorotoluene | Acidic Hydrolysis | - | 2-chloro-4-fluorobenzoic acid | 93.78% | 90.71% | - |

Experimental Protocols

Part 1: Synthesis of 2-chloro-4-fluorobenzoic acid

This protocol describes the hydrolysis of 2-chloro-4-fluorobenzonitrile.

Materials:

-

2-chloro-4-fluorobenzonitrile

-

10% Potassium hydroxide (KOH) solution

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Deionized water

Equipment:

-

Four-necked flask

-

Reflux condenser

-

Stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware